molecular formula C6H10BrN3O B2537051 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226034-04-2

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B2537051
CAS No.: 2226034-04-2
M. Wt: 220.07
InChI Key: JKVNIWYXBTXSEK-UHFFFAOYSA-N
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Description

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1,2,4-triazole with butan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with the triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.

Major Products:

    Oxidation: 4-(3-Bromo-1,2,4-triazol-1-yl)butanal or 4-(3-Bromo-1,2,4-triazol-1-yl)butanone.

    Reduction: 4-(1,2,4-Triazol-1-yl)butan-1-ol.

    Substitution: 4-(3-Amino-1,2,4-triazol-1-yl)butan-1-ol or 4-(3-Mercapto-1,2,4-triazol-1-yl)butan-1-ol.

Scientific Research Applications

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit enzyme activity or alter the function of proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol is unique due to the presence of both the bromo and butanol functional groups, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNIWYXBTXSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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